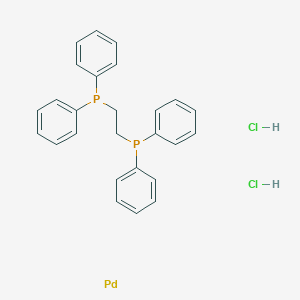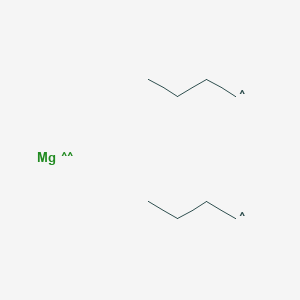
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is a coordination compound that features a palladium center coordinated to two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride typically involves the reaction of palladium(II) chloride with 2-diphenylphosphanylethyl(diphenyl)phosphane in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate, with the reaction carried out in a solvent like ethanol or water.
Heck Reaction: Involves aryl halides and alkenes, often using bases like triethylamine, and solvents such as N,N-dimethylformamide.
Sonogashira Coupling: Utilizes aryl halides and alkynes, with copper(I) iodide as a co-catalyst and bases like diisopropylamine.
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of labeled peptides and proteins.
Medicine: Utilized in the development of new drugs, especially in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride in catalytic reactions involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane;palladium(II);dichloride: Another palladium-phosphine complex used in similar catalytic applications.
Triphenylphosphine;palladium(II);dichloride: A simpler palladium-phosphine complex with similar catalytic properties.
Uniqueness
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other catalysts may fail.
特性
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHIUHCDNFXUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7800232.png)

![11,24-Ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene;11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene](/img/structure/B7800251.png)

